molecular formula C26H31ClN2O8S B192989 Amlodipine besylate CAS No. 111470-99-6

Amlodipine besylate

Cat. No. B192989
Key on ui cas rn: 111470-99-6
M. Wt: 567.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-UHFFFAOYSA-N
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Patent
US06846932B1

Procedure details

68.8 gm (0.122 mole, 95.2% de) R (+) amlodipine hemi L(+) tartarate mono DMSO solvate prepared as per example-2 was suspended in aqueous isopropanol (70 ml IPA: 250 ml distilled water) and a solution of benzene sulfonic acid (21.28 gm of 90% technical grade, 0.122 mole) in 1150 ml water was added. The reaction mixture was stirred for 2 hrs and the slurry was filtered, washed with distilled water, hexane, the solid was dried under vac. at 40° C. till constant weight to give R(+) amlodipine besylate (66.74 gm, 89.1% yield) 98.7 ee by chiral HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.28 g
Type
reactant
Reaction Step Two
Name
Quantity
1150 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
89.1%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[C@H:11]([C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:10]([C:19]([O:21][CH3:22])=[O:20])=[C:9]([CH3:23])[NH:8][C:7]=1[CH2:24][O:25][CH2:26][CH2:27][NH2:28])=[O:5].C([O-])(=O)[C@@H]([C@H](C([O-])=O)O)O.[C:39]1([S:45]([OH:48])(=[O:47])=[O:46])[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>C(O)(C)C.O>[CH3:1][CH2:2][O:3][C:4]([C:6]1[CH:11]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=2[Cl:18])[C:10]([C:19]([O:21][CH3:22])=[O:20])=[C:9]([CH3:23])[NH:8][C:7]=1[CH2:24][O:25][CH2:26][CH2:27][NH2:28])=[O:5].[CH:42]1[CH:41]=[CH:40][C:39]([S:45]([OH:48])(=[O:47])=[O:46])=[CH:44][CH:43]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]
Step Two
Name
Quantity
21.28 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Name
Quantity
1150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the slurry was filtered
WASH
Type
WASH
Details
washed with distilled water, hexane
CUSTOM
Type
CUSTOM
Details
the solid was dried under vac

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCOC(=O)C1=C(NC(=C(C1C=2C=CC=CC2Cl)C(=O)OC)C)COCCN.C=1C=CC(=CC1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 66.74 g
YIELD: PERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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